molecular formula C16H14N4O B14325210 4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide CAS No. 108583-16-0

4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide

Cat. No.: B14325210
CAS No.: 108583-16-0
M. Wt: 278.31 g/mol
InChI Key: SQVMOQFHXLKREL-UHFFFAOYSA-N
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Description

4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide typically involves the reaction of indole-3-carbaldehyde with 4-aminobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of 4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide.

    4-aminobenzohydrazide: Another precursor used in the synthesis.

    Other Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-butyric acid share structural similarities and biological activities.

Uniqueness: What sets this compound apart is its unique combination of the indole and benzohydrazide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

108583-16-0

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

4-(1H-indol-3-ylmethylideneamino)benzohydrazide

InChI

InChI=1S/C16H14N4O/c17-20-16(21)11-5-7-13(8-6-11)18-9-12-10-19-15-4-2-1-3-14(12)15/h1-10,19H,17H2,(H,20,21)

InChI Key

SQVMOQFHXLKREL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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